2,4-Dichloro-6-[(mesitylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two chlorine atoms, a mesityl group, and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol typically involves the condensation of 2,4-dichlorophenol with mesitylaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(mesitylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(mesitylimino)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique magnetic properties.
Biology: Investigated for its potential as a synthetic elicitor to trigger plant immune responses.
Medicine: Explored for its antimicrobial properties and potential use in developing new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) and inducing the production of reactive oxygen species (ROS) and other defense-related molecules . This leads to enhanced resistance against pathogens.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-[(quinoline-8-ylimino)methyl]phenol: Similar structure but with a quinoline group instead of a mesityl group.
2,4-Dichloro-6-[(p-tolylimino)methyl]phenol: Contains a p-tolyl group instead of a mesityl group.
Uniqueness
2,4-Dichloro-6-[(mesitylimino)methyl]phenol is unique due to its specific combination of chlorine atoms, mesityl group, and imino group, which confer distinct chemical properties and reactivity. Its ability to act as a synthetic elicitor in plants and form metal complexes with unique magnetic properties sets it apart from similar compounds .
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3 |
InChI Key |
MCAUZWPGKJAZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.